Cybutryne
Cybutryne
Photosystem-II (PSII) herbicide; inhibits photosynthetic electron transport in chloroplasts.
Irgarol 1051 is a diamino-1,3,5-triazine that is 1,3,5-triazine-2,4-diamine carrying a N-tert-butyl, N'-cyclopropyl and a methylsulfanyl group at position 6. It has a role as an antifouling biocide, a xenobiotic and an environmental contaminant. It is an aryl sulfide, a member of cyclopropanes and a diamino-1,3,5-triazine. It derives from a 1,3,5-triazine-2,4-diamine. It derives from a hydride of a 1,3,5-triazine.
Irgarol 1051 is a diamino-1,3,5-triazine that is 1,3,5-triazine-2,4-diamine carrying a N-tert-butyl, N'-cyclopropyl and a methylsulfanyl group at position 6. It has a role as an antifouling biocide, a xenobiotic and an environmental contaminant. It is an aryl sulfide, a member of cyclopropanes and a diamino-1,3,5-triazine. It derives from a 1,3,5-triazine-2,4-diamine. It derives from a hydride of a 1,3,5-triazine.
Brand Name:
Vulcanchem
CAS No.:
28159-98-0
VCID:
VC20754501
InChI:
InChI=1S/C11H19N5S/c1-11(2,3)16-9-13-8(12-7-5-6-7)14-10(15-9)17-4/h7H,5-6H2,1-4H3,(H2,12,13,14,15,16)
SMILES:
CC(C)(C)NC1=NC(=NC(=N1)NC2CC2)SC
Molecular Formula:
C11H19N5S
Molecular Weight:
253.37 g/mol
Cybutryne
CAS No.: 28159-98-0
VCID: VC20754501
Molecular Formula: C11H19N5S
Molecular Weight: 253.37 g/mol
* For research use only. Not for human or veterinary use.

Description | Photosystem-II (PSII) herbicide; inhibits photosynthetic electron transport in chloroplasts. Irgarol 1051 is a diamino-1,3,5-triazine that is 1,3,5-triazine-2,4-diamine carrying a N-tert-butyl, N'-cyclopropyl and a methylsulfanyl group at position 6. It has a role as an antifouling biocide, a xenobiotic and an environmental contaminant. It is an aryl sulfide, a member of cyclopropanes and a diamino-1,3,5-triazine. It derives from a 1,3,5-triazine-2,4-diamine. It derives from a hydride of a 1,3,5-triazine. |
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CAS No. | 28159-98-0 |
Product Name | Cybutryne |
Molecular Formula | C11H19N5S |
Molecular Weight | 253.37 g/mol |
IUPAC Name | 2-N-tert-butyl-4-N-cyclopropyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |
Standard InChI | InChI=1S/C11H19N5S/c1-11(2,3)16-9-13-8(12-7-5-6-7)14-10(15-9)17-4/h7H,5-6H2,1-4H3,(H2,12,13,14,15,16) |
Standard InChIKey | HDHLIWCXDDZUFH-UHFFFAOYSA-N |
SMILES | CC(C)(C)NC1=NC(=NC(=N1)NC2CC2)SC |
Canonical SMILES | CC(C)(C)NC1=NC(=NC(=N1)NC2CC2)SC |
Colorform | Crystals from wate |
Melting Point | 128-133 °C |
Shelf Life | Stable under recommended storage conditions. |
Solubility | In water, 7 mg/L In water, 9.0 ppm in 0.3 mol/L salinity; 1.8 ppm in 0.6 mol/L salinity |
Synonyms | N-Cyclopropyl-N’-(1,1-dimethylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine; _x000B_2-(tert-Butylamino)-4-(cyclopropylamino)-6-(methylthio)-s-triazine; 2-(Methylthio)-4-(tert-butylamino)-6-(cyclopropylamino)-s-triazine; Cybutrin; Cybutryne; Irgaguard A |
Vapor Pressure | 6.6X10-7 mm Hg |
PubChem Compound | 91590 |
Last Modified | Sep 17 2023 |
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